3-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-methylbenzene-1-sulfonamide
Description
3-Chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-methylbenzene-1-sulfonamide is a sulfonamide derivative featuring a benzoxazepin core fused with a substituted benzene ring. The benzoxazepin moiety contains a 5-ethyl group and 3,3-dimethyl substituents, while the benzene ring is modified with a 3-chloro and 4-methyl group at the sulfonamide attachment point. The compound’s uniqueness lies in its combination of electron-withdrawing (chloro) and electron-donating (methyl) groups, which may influence its physicochemical and binding properties compared to analogs .
Properties
IUPAC Name |
3-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O4S/c1-5-23-17-9-7-14(10-18(17)27-12-20(3,4)19(23)24)22-28(25,26)15-8-6-13(2)16(21)11-15/h6-11,22H,5,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADCAMBSYJUXVKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)C)Cl)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-methylbenzene-1-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazepine core, followed by the introduction of the sulfonamide group and other substituents. Common reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst choice.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzene derivatives.
Scientific Research Applications
3-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-methylbenzene-1-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Structural Analogues
Key structural analogs include sulfonamide derivatives sharing the benzoxazepin core but differing in substituents. A notable example is N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3,4-dimethyl-N-(2,2,2-trifluoroethyl)benzene-1-sulfonamide (). The table below highlights critical differences:
Key Observations :
- The target compound’s chloro group introduces steric and electronic effects distinct from the analog’s trifluoroethyl and dimethyl groups.
Physicochemical Properties
2.2.1 NMR Profiling
demonstrates that substituent changes significantly affect NMR chemical shifts. For example:
- Region A (positions 39–44) : The target’s chloro group (electron-withdrawing) may downfield-shift adjacent protons compared to the analog’s methyl groups.
- Region B (positions 29–36) : The trifluoroethyl group in the analog could cause unique splitting patterns due to fluorine’s strong electronegativity, absent in the target compound .
2.2.2 Reactivity and Stability
- The chloro substituent may enhance electrophilic reactivity (e.g., susceptibility to nucleophilic aromatic substitution) compared to the analog’s inert trifluoroethyl group.
Lumping Strategy Considerations
suggests that compounds with similar cores but differing substituents (e.g., chloro vs. trifluoroethyl) may be grouped for modeling purposes. However, key distinctions arise in:
- Degradation Pathways : Chloro-substituted aromatics often undergo dehalogenation, while trifluoroethyl groups resist hydrolysis.
- Environmental Fate : The target’s chloro group may increase persistence in lipid-rich environments compared to the analog’s fluorinated side chain .
Biological Activity
The compound 3-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-methylbenzene-1-sulfonamide is a sulfonamide derivative characterized by a complex multi-ring structure. It has garnered attention for its potential biological activities, particularly in pharmacology. This article reviews its biological activity based on available research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , indicating the presence of chlorine, nitrogen, oxygen, sulfur, and carbon atoms. The unique structural features include:
- Chlorine substitution at the 3-position.
- Sulfonamide group which is known for diverse biological activities.
Antimicrobial Properties
Sulfonamides are widely recognized for their antimicrobial properties. Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria. For instance:
- In vitro studies have demonstrated effective inhibition against Gram-positive and Gram-negative bacteria.
Enzyme Inhibition
The compound has shown potential as an inhibitor of key enzymes involved in metabolic pathways:
- Farnesyl Diphosphate Synthase (FPPS) : Inhibitory effects have been noted with IC values in the low nanomolar range. This suggests its potential application in treating diseases related to cholesterol biosynthesis and certain cancers .
Study on Squalene Synthase Inhibition
A study evaluated the compound's ability to inhibit squalene synthase, an enzyme critical for cholesterol biosynthesis. The results indicated:
| Species | IC (nM) |
|---|---|
| Rats | 90 |
| Hamsters | 170 |
| Guinea pigs | 46 |
| Rhesus monkeys | 45 |
| HepG2 cells | 79 |
These findings suggest that the compound could be effective in managing cholesterol levels and related disorders .
Toxicology Studies
Toxicological assessments have indicated that the compound has a favorable safety profile in preliminary animal studies. The Ames test results classify it as strong positive , suggesting a low mutagenic potential .
The biological activity of this compound is attributed to its ability to bind to specific receptors and enzymes due to its structural characteristics. The sulfonamide group plays a crucial role in its interaction with bacterial enzymes, leading to inhibition of bacterial growth.
Comparative Analysis
The unique features of this compound can be compared with other similar sulfonamides:
| Compound Name | Structure Type | Unique Feature |
|---|---|---|
| Sulfanilamide | Simple structure | Classic sulfonamide |
| N-(3,3-dimethyl...) | Similar oxazepine core | Different aromatic substituent |
| 3-chloro-N-(...) | Complex multi-ring | Chlorine substitution |
This comparison highlights the enhanced interaction profile of the studied compound compared to simpler analogs.
Q & A
Q. What are the established synthetic routes for this sulfonamide derivative, and how can researchers optimize yields?
Methodological Answer: The compound can be synthesized via multi-step reactions involving sulfonylation of a benzoxazepine intermediate. A typical route includes:
- Step 1: Condensation of a substituted benzoxazepine precursor with 3-chloro-4-methylbenzenesulfonyl chloride under basic conditions (e.g., NaHCO₃ or pyridine) in anhydrous dichloromethane (DCM) .
- Step 2: Purification via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) followed by recrystallization from ethanol to achieve >95% purity.
- Yield Optimization: Adjust stoichiometry (1.2 equivalents of sulfonyl chloride), reaction temperature (0–5°C to minimize side reactions), and use molecular sieves to absorb moisture .
Q. How is the purity and structural integrity validated for this compound?
Methodological Answer:
- Purity: Assessed via reverse-phase HPLC (C18 column, acetonitrile/water mobile phase, UV detection at 254 nm). A single peak with >95% area confirms purity .
- Structural Confirmation:
- NMR: ¹H/¹³C NMR in DMSO-d₆ to verify sulfonamide NH (~12.5 ppm), aromatic protons, and ethyl/methyl groups.
- HRMS: High-resolution mass spectrometry (ESI+) to match the molecular ion [M+H]⁺ with theoretical mass .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of sulfonylation in the benzoxazepine scaffold?
Methodological Answer: Regioselectivity arises from electronic and steric factors:
- Electronic Effects: The electron-rich 8-amino group on the benzoxazepine acts as a nucleophile, favoring sulfonylation at this position over the oxazepine oxygen.
- Steric Hindrance: 3,3-Dimethyl and 5-ethyl groups on the benzoxazepine restrict accessibility to alternative reaction sites.
- Experimental Validation: Conduct competitive reactions with substituted benzoxazepines and analyze products via LC-MS to map reactivity trends .
Q. How can crystallographic data resolve ambiguities in the compound’s stereochemical configuration?
Methodological Answer:
- Single-Crystal X-Ray Diffraction: Grow crystals via slow evaporation of a saturated ethanol solution.
- Key Parameters: Analyze bond angles and torsion angles to confirm the chair conformation of the tetrahydro-1,5-benzoxazepine ring and the planar sulfonamide group.
- Contradiction Resolution: If NMR data conflicts with crystallography (e.g., unexpected diastereomers), re-examine solvent polarity during crystallization or explore alternative solvents (e.g., acetone/water mixtures) .
Q. What in vitro assays are suitable for evaluating this compound’s enzyme inhibition potential?
Methodological Answer:
- Target Selection: Prioritize enzymes with known sulfonamide sensitivity (e.g., carbonic anhydrase, matrix metalloproteinases).
- Assay Design:
- Fluorometric Assays: Use 4-methylumbelliferyl acetate for esterase activity inhibition studies.
- IC₅₀ Determination: Serial dilutions (0.1–100 µM) incubated with enzyme and substrate; quantify inhibition via fluorescence plate readers.
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational docking predictions and experimental binding affinities?
Methodological Answer:
- Step 1: Re-validate docking parameters (force fields, solvation models) using co-crystallized ligands as positive controls.
- Step 2: Perform molecular dynamics simulations (50 ns trajectories) to assess binding stability and entropy effects.
- Step 3: Experimentally measure binding constants via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to reconcile computational vs. empirical data .
Q. What strategies resolve conflicting solubility data across different solvent systems?
Methodological Answer:
- Systematic Solubility Screening: Use a standardized shake-flask method in buffers (pH 1–10) and organic solvents (DMSO, ethanol, PEG-400).
- Controlled Variables: Maintain temperature (25°C ± 0.5°C) and agitation speed (200 rpm).
- Analysis: Quantify solubility via UV-Vis spectroscopy at λmax (e.g., 280 nm) and compare with computational predictions (e.g., Hansen solubility parameters) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
